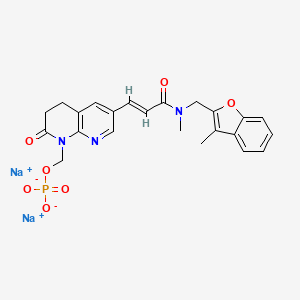
Afabicin disodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a prodrug of afabicin desphosphono, which inhibits the enoyl-acyl carrier protein reductase (FabI) enzyme, a critical component in the fatty acid synthesis pathway of staphylococci . This compound is notable for its narrow-spectrum activity, targeting only staphylococci and preserving the intestinal microbiota .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Afabicin disodium is synthesized through a series of chemical reactions starting from its precursor, afabicin desphosphono. The synthesis involves the phosphorylation of afabicin desphosphono to enhance its solubility and bioavailability . The reaction conditions typically involve the use of specific reagents and catalysts under controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes several purification steps to remove impurities and ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Afabicin disodium undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to obtain the final active form of this compound. These intermediates are crucial for the compound’s bioactivity and therapeutic efficacy .
Wissenschaftliche Forschungsanwendungen
Afabicin disodium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of fatty acid synthesis in bacteria.
Biology: Employed in research to understand the mechanisms of bacterial resistance and the role of fatty acid synthesis in bacterial growth.
Medicine: Investigated for its potential to treat various staphylococcal infections, including acute bacterial skin and skin structure infections (ABSSSI) and bone and joint infections
Wirkmechanismus
Afabicin disodium exerts its effects by inhibiting the FabI enzyme, which is essential for the fatty acid synthesis pathway in staphylococci. By targeting this enzyme, this compound disrupts the production of fatty acids, which are crucial for bacterial cell membrane synthesis and function. This inhibition leads to the death of the bacterial cells, effectively treating the infection .
Vergleich Mit ähnlichen Verbindungen
Afabicin disodium is unique compared to other antibiotics due to its specific targeting of the FabI enzyme in staphylococci. Similar compounds include:
Vancomycin: A glycopeptide antibiotic used to treat severe bacterial infections.
Linezolid: An oxazolidinone antibiotic effective against Gram-positive bacteria.
Daptomycin: A lipopeptide antibiotic used for complicated skin infections and bacteremia
This compound stands out due to its narrow-spectrum activity, which minimizes the impact on the intestinal microbiota and reduces the risk of developing antibiotic resistance .
Eigenschaften
Molekularformel |
C23H22N3Na2O7P |
|---|---|
Molekulargewicht |
529.4 g/mol |
IUPAC-Name |
disodium;[6-[(E)-3-[methyl-[(3-methyl-1-benzofuran-2-yl)methyl]amino]-3-oxoprop-1-enyl]-2-oxo-3,4-dihydro-1,8-naphthyridin-1-yl]methyl phosphate |
InChI |
InChI=1S/C23H24N3O7P.2Na/c1-15-18-5-3-4-6-19(18)33-20(15)13-25(2)21(27)9-7-16-11-17-8-10-22(28)26(23(17)24-12-16)14-32-34(29,30)31;;/h3-7,9,11-12H,8,10,13-14H2,1-2H3,(H2,29,30,31);;/q;2*+1/p-2/b9-7+;; |
InChI-Schlüssel |
ZAWLQRSRUJJWHT-OJYIHNBOSA-L |
Isomerische SMILES |
CC1=C(OC2=CC=CC=C12)CN(C)C(=O)/C=C/C3=CC4=C(N=C3)N(C(=O)CC4)COP(=O)([O-])[O-].[Na+].[Na+] |
Kanonische SMILES |
CC1=C(OC2=CC=CC=C12)CN(C)C(=O)C=CC3=CC4=C(N=C3)N(C(=O)CC4)COP(=O)([O-])[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(E)-2-phenylethenyl]-1,3-benzodioxole](/img/structure/B14753929.png)
![(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-(3-oxodecyl)cyclopentyl]-5-heptenoic acid](/img/structure/B14753940.png)
![2-[(2-Biotinylamidoethyl)dithiopropionylamino]-N-11-[4-benzoyl-1,3-bis-(D-manos-4-yloxy)-2-propylamino-3,6,9,12-tetraoxododecanyl]-N'-(2-hydroxylcarbonylethylamino)malonic Acid Diamide](/img/structure/B14753943.png)
![[(10R,13S)-10,13-dimethyl-3-oxidanylidene-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B14753946.png)
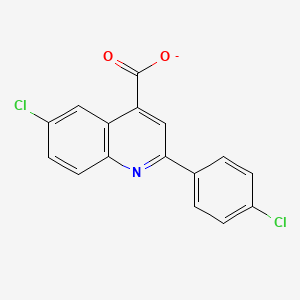
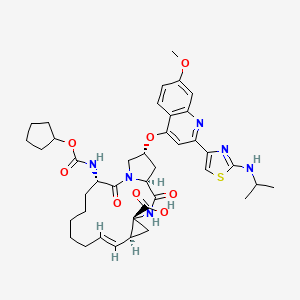

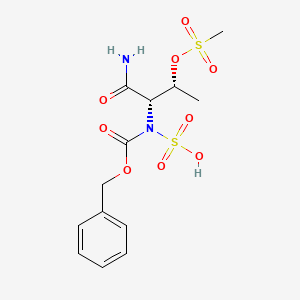
![(3S,11aR)-6-methoxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-d]pyrido[1,2-a]pyrazine-8-carboxylic acid;(3S,11AR)-6-methoxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxylic acid](/img/structure/B14753964.png)
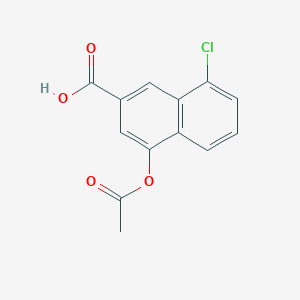
![1-[(2R,3S,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B14753975.png)



